![molecular formula C3H9N2O3PS B14293954 [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid CAS No. 114119-65-2](/img/structure/B14293954.png)
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is an organophosphorus compound with a unique structure that combines a phosphonic acid group with a carbamimidoylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid typically involves the reaction of a phosphonic acid derivative with a carbamimidoylsulfanyl precursor. One common method is the reaction of 2-chloroethylphosphonic acid with thiourea under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carbamimidoylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the carbamimidoylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoylsulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and dithiothreitol can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the phosphonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Esters, amides, and other substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its phosphonic acid group can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In industry, this compound can be used as a corrosion inhibitor, a flame retardant, or a chelating agent. Its ability to bind metal ions makes it useful in various industrial processes, including water treatment and metal extraction.
Mecanismo De Acción
The mechanism of action of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes, proteins, and metal ions. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, while the carbamimidoylsulfanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, alter protein conformations, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphinic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonate esters
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of a phosphonic acid group with a carbamimidoylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
114119-65-2 |
|---|---|
Fórmula molecular |
C3H9N2O3PS |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-carbamimidoylsulfanylethylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)10-2-1-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
Clave InChI |
ZWRMEEDOCLBUEU-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=N)N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


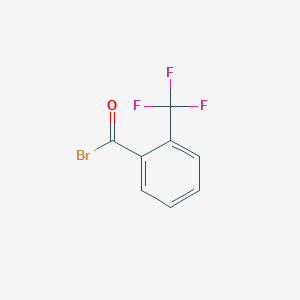

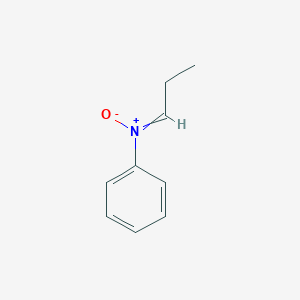
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
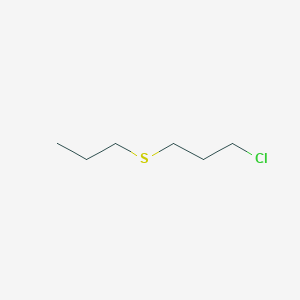
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
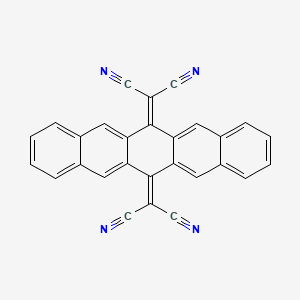
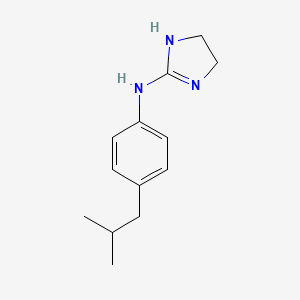
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)
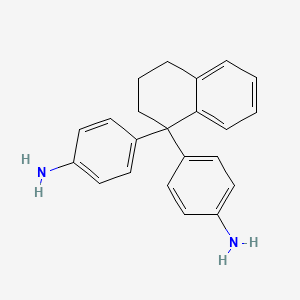
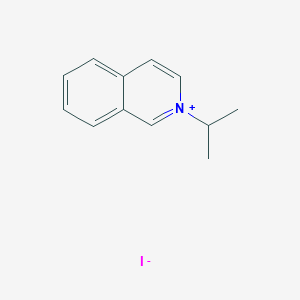
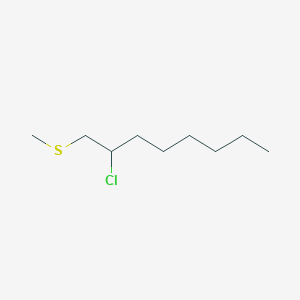
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
